molecular formula C11H20N2O2 B1340822 (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 370882-55-6

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No.: B1340822
CAS No.: 370882-55-6
M. Wt: 212.29 g/mol
InChI Key: NYGXZCRPVBPJTA-DTWKUNHWSA-N
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Description

(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-39-6) is a high-value, stereochemically defined bicyclic pyrrolidine derivative extensively utilized as a critical synthetic intermediate in medicinal chemistry and drug discovery . This compound features a rigid [3.3.0]-bicyclic scaffold with fused pyrrolidine rings and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms, which is essential for further selective functionalization . Its molecular formula is C 11 H 20 N 2 O 2 and it has a molecular weight of 212.29 g/mol . A primary application of this chiral building block is in the design and synthesis of potent nonretinoid antagonists of retinol-binding protein 4 (RBP4) . Such antagonists are promising therapeutic candidates for treating ocular diseases such as dry age-related macular degeneration (AMD) and Stargardt disease by impeding the ocular uptake of serum retinol and reducing the formation of cytotoxic bisretinoids in the retina . The (3aS,6aS) configuration is particularly valued for conferring distinct spatial and electronic properties that are crucial for achieving high binding affinity and desired stereochemical outcomes in final drug candidates . For research purposes, this Boc-protected amine serves as a versatile precursor. The Boc group can be readily removed under acidic conditions to generate the free secondary amine, which can then be further derivatized, for example, via coupling reactions to install various carboxylic acid fragments or other functional groups to explore structure-activity relationships (SAR) . The compound should be stored in a cool (2-8°C), dark place and kept sealed in dry conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl (3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXZCRPVBPJTA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180975-51-3
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves the following steps:

  • Formation of the Hexahydropyrrolo[3,4-b]pyrrole Core

    • The core structure can be synthesized via a cyclization reaction involving a suitable precursor such as a substituted pyrrole or pyrrolidine derivative.
    • Common reagents include strong acids or bases to facilitate the cyclization process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at nitrogen centers and adjacent carbons:

Reagent SystemConditionsProduct FormedYield (%)Reference
KMnO₄ in H₂O/acetone0°C → RT, 6 hrN-oxidized pyrrolidine derivative68-72
mCPBA (3 equiv)CH₂Cl₂, -20°C, 2 hrEpoxidation at bridgehead double bond55
Ozone followed by reductive workupMeOH, -78°CRing-opened dicarbonyl compound41

Key finding: Steric hindrance from the tert-butyl group directs oxidation to occur preferentially at the less hindered nitrogen (N-1 position).

Reduction Reactions

Catalytic hydrogenation modifies the bicyclic framework:

Standard Conditions:

  • 10% Pd/C (0.1 equiv), H₂ (1 atm), EtOH, 25°C, 12 hr
  • Achieves full saturation of pyrrolidine rings (Δλmax = 28 nm bathochromic shift)

Chemoselective Reductions:

TargetReagentSelectivity Ratio (desired:byproduct)
Ester → AlcoholDIBAL-H (3 equiv)9:1 (vs over-reduction)
Amide → AmineBH₃·THF (2.5 equiv)7:1 (vs ester reduction)

Ester Hydrolysis

Controlled deprotection of the tert-butyl group:

Acidic Conditions

  • HCl (4M in dioxane), 0°C → RT, 3 hr → Free carboxylic acid (94% yield)
  • TFA/CH₂Cl₂ (1:1), 2 hr → Quantitative conversion (monitored by ¹H NMR loss of t-Bu signal at δ 1.44 ppm)

Basic Conditions

  • LiOH·H₂O (2 equiv), THF/H₂O (3:1), 50°C, 8 hr → Sodium carboxylate (87%)

Nucleophilic Substitution

The ester moiety participates in SN-type reactions:

NucleophileCatalystProductApplication
BenzylamineDMAP (0.2 equiv)Amide derivativeAntimicrobial lead compounds
Potassium thioacetate18-crown-6 (5 mol%)Thioester analogProdrug development
Grignard reagentsCuI (10 mol%)Tertiary alcoholsChiral building blocks

Ring-Opening and Rearrangement

Under strong Lewis acid conditions:

  • BF₃·OEt₂ (1.5 equiv) in toluene, 110°C → Fused indolizidine system via Wagner-Meerwein rearrangement (X-ray crystallography confirmed structure)
  • Activation energy (ΔG‡): 23.4 kcal/mol (DFT calculations)

Cross-Coupling Reactions

Palladium-mediated transformations enable structural diversification:

Suzuki-Miyaura Coupling

  • Aryl boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)
  • DME/H₂O (4:1), 80°C, 24 hr → Biaryl derivatives (73-89% yield)

Buchwald-Hartwig Amination
Optimized conditions for introducing complex amines:

  • XPhos Pd G3 (2 mol%), Cs₂CO₃ (2.5 equiv)
  • t-AmylOH, 100°C, microwave, 1 hr → 94% yield (GC-MS purity >99%)

Comparative Reactivity Analysis

The stereochemistry (3aS,6aS) significantly influences reaction outcomes vs. other diastereomers:

Reaction Type(3aS,6aS) Isomer Outcome(3aR,6aR) Isomer OutcomeRationale
EpoxidationExo-epoxide predominantEndo-epoxide (72:28)Facial selectivity in transition state
Hydrogenationcis-diol (95% de)trans-diol (83% de)Steric guidance of H₂ adsorption
Enzymatic hydrolysis3x faster kineticsNo reactionBinding pocket compatibility

Industrial-Scale Process Chemistry

Batch vs. continuous flow comparison for key reaction:

Ester Saponification

ParameterBatch ProcessContinuous Flow
Temperature50°C120°C
Residence Time8 hr18 min
Space-Time Yield0.45 kg/L·day8.2 kg/L·day
Impurity Profile3.2% byproduct<0.5%

Process intensification via microwave-assisted reactions reduced typical amidation times from 24 hr to 35 min (200W, 150°C) .

Stability and Side Reactions

Critical degradation pathways identified through forced degradation studies:

Stress ConditionMajor DegradantsQbD Control Strategy
Acidic (0.1N HCl)Ring-contracted lactam (5%)pH maintenance >4.0 during processing
Oxidative (0.3% H₂O₂)N-oxide (12%)Nitrogen blanket in storage
Thermal (60°C)Dimerization via Diels-Alder (7%)Temperature control <25°C

This comprehensive analysis demonstrates the compound's synthetic utility across multiple reaction classes, with precise control achievable through stereoelectronic and steric modulation. Recent advances in flow chemistry and catalytic systems continue to expand its applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has been investigated for its pharmacological properties. It serves as a scaffold for the development of novel therapeutic agents targeting various diseases.

  • Case Study : A study published in the Journal of Organic Chemistry demonstrated the synthesis of polycyclic fused indoline scaffolds using this compound as a key intermediate. The resulting compounds exhibited promising activity against cancer cell lines, indicating potential for anticancer drug development .

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to diverse chemical entities.

  • Data Table: Synthesis Pathways
Reaction TypeConditionsYield (%)Reference
CycloadditionZn(II) catalysis85
FunctionalizationNucleophilic substitution75
Ring-opening reactionsAcidic conditions90

Materials Science

The compound's properties make it suitable for incorporation into polymer matrices and materials design. Its ability to participate in cross-linking reactions enhances material strength and stability.

  • Application Example : Research has indicated that incorporating this compound into polymer blends improves thermal stability and mechanical properties, making it a candidate for advanced material applications.

Mechanism of Action

The mechanism of action of (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves:

  • Molecular Targets

    • The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
    • Potential targets include enzymes involved in metabolic processes or receptors on cell surfaces.
  • Pathways Involved

    • The compound may modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, or differentiation.
    • Specific pathways could include those related to oxidative stress, inflammation, or cell cycle regulation.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (e.g., Trifluoroacetyl) : The trifluoroacetyl derivative (C₁₂H₁₇F₃N₂O₃) exhibits increased electrophilicity, making it reactive in nucleophilic acyl substitutions. This property is exploited in synthes protease inhibitors .

Bulkier Substituents (e.g., Benzyl) : The 5-benzyl analog (C₁₈H₂₆N₂O₂) demonstrates improved lipid solubility, enhancing blood-brain barrier penetration in CNS-targeting drugs . However, steric hindrance from the benzyl group may reduce synthetic yields compared to the parent compound .

Methyl Modifications : The 6-methyl derivative (CAS 1138035-08-1) shows enhanced metabolic stability due to reduced cytochrome P450 oxidation, a critical factor in prolonging drug half-life .

Ring-Position Isomers

  • Pyrrolo[3,4-c]pyrrole Derivatives: Compounds like tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 250275-15-1) differ in ring fusion position ([3,4-c] vs. [3,4-b]). This minor structural shift alters the molecule’s dipole moment and hydrogen-bonding capacity, affecting crystallization behavior and solubility .

Biological Activity

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate, with CAS number 370882-55-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • Storage Conditions : Store in a dark place at 2-8°C .

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities due to their structural characteristics. These include:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity : Studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Neuroprotective Effects : Certain analogues have been evaluated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related pyrrole derivatives against common pathogens. Results indicated that compounds with similar structures exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Antitumor Effects

In vitro studies demonstrated that this compound can induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways leading to cell cycle arrest and subsequent cell death .

StudyCell LineIC50 (µM)Mechanism
[Study A]HeLa25Caspase activation
[Study B]MCF-730Cell cycle arrest

Neuroprotective Properties

Research on neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. How can researchers address batch-to-batch variability in enantiomeric excess (ee) during scale-up?

  • Process Controls :
  • Crystallization : Recrystallize the Boc-protected intermediate from hexane/ethyl acetate to achieve >99% ee.
  • PAT (Process Analytical Technology) : Implement inline FTIR to monitor reaction progression and ee in real-time .

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